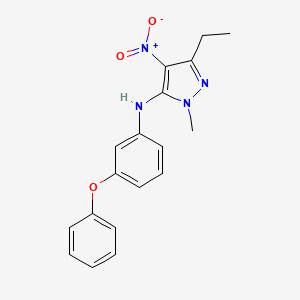
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine, also known as EPP, is a synthetic compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research, specifically for its role in modulating biological pathways and cellular processes.
Mecanismo De Acción
The mechanism of action of 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine involves its ability to bind to specific targets in cells, including proteins and enzymes. 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has been shown to bind to the active site of PDE5, inhibiting its activity and leading to an increase in cGMP levels, which in turn leads to smooth muscle relaxation. 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has also been shown to bind to the ATP-binding site of MEK1, a protein involved in the MAPK/ERK pathway, leading to inhibition of its activity and downstream signaling.
Biochemical and Physiological Effects:
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine can inhibit the proliferation of cancer cells and induce apoptosis. 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine can reduce tumor growth and improve erectile function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it a valuable tool for studying biological pathways and cellular processes. However, 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine also has some limitations. It has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine. One potential area of research is the development of 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine analogs with improved pharmacological properties, such as longer half-life and increased potency. Another area of research is the investigation of the role of 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine in other biological pathways and cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine in humans, particularly for the treatment of cancer and erectile dysfunction.
Conclusion:
In conclusion, 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine is a synthetic compound with potential applications in scientific research. It has been shown to modulate various biological pathways and cellular processes, and has potential as a treatment for cancer and erectile dysfunction. While 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has several advantages for use in lab experiments, it also has some limitations, including a short half-life and limited understanding of its safety and efficacy in humans. Future research on 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine will likely focus on the development of analogs with improved pharmacological properties and the investigation of its role in other biological pathways and cellular processes.
Métodos De Síntesis
The synthesis of 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine involves a series of chemical reactions, including the condensation of 3-phenoxyaniline with ethyl acetoacetate, followed by the addition of hydrazine hydrate and nitroethane. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to modulate various biological pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine has also been shown to inhibit the activity of PDE5, an enzyme that plays a role in the regulation of smooth muscle contraction. This makes 5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine a potential candidate for the treatment of various diseases, including cancer and erectile dysfunction.
Propiedades
IUPAC Name |
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-16-17(22(23)24)18(21(2)20-16)19-13-8-7-11-15(12-13)25-14-9-5-4-6-10-14/h4-12,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJVHSACOUYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1[N+](=O)[O-])NC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methyl-4-nitro-N-(3-phenoxyphenyl)pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

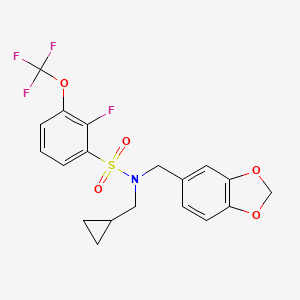
![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)
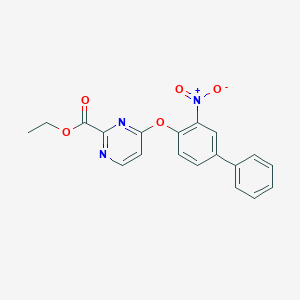
![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
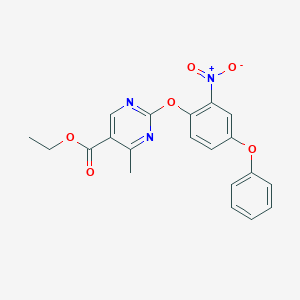
![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)
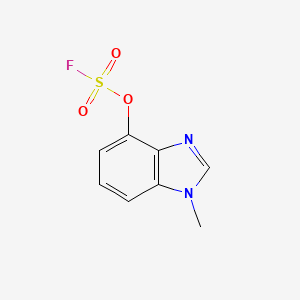
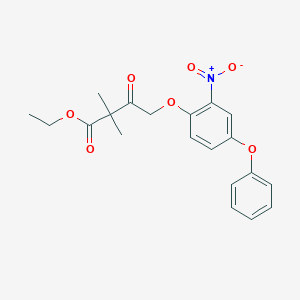
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)